molecular formula C14H13N3O3 B2469153 2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid CAS No. 176717-37-6

2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid

Cat. No.: B2469153
CAS No.: 176717-37-6
M. Wt: 271.276
InChI Key: ZWNVIIHQAOVAEI-UHFFFAOYSA-N
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Description

2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid is a complex organic compound with a unique structure that combines chromene and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid typically involves multi-step organic reactions. One common method involves the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction of 3-benzoyl chromones with benzamidines

Industrial Production Methods

Industrial production of this compound may involve the use of catalysts such as L-proline-derived secondary aminothiourea, sulfamic acid, and bifunctional thiourea-based organocatalysts . These catalysts facilitate the reaction under milder conditions and improve the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid is unique due to its specific combination of chromene and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 selectively and its potential as an anticancer agent set it apart from other similar compounds .

Properties

IUPAC Name

2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-17(7-12(18)19)14-15-6-9-8-20-11-5-3-2-4-10(11)13(9)16-14/h2-6H,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNVIIHQAOVAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=C2COC3=CC=CC=C3C2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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